Adipic dihydrazide

Beschreibung

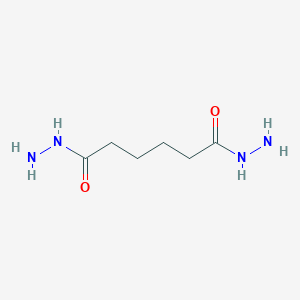

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVAQQYNSHJXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044361 | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1071-93-8 | |

| Record name | Adipic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Adipic Dihydrazide

Comparative Analysis of Conventional and Green Synthesis Routes

The production of adipic dihydrazide traditionally involves two main pathways: a one-step reaction and a two-step process. google.comgoogle.com Both methods have been subject to extensive research to optimize efficiency and minimize environmental impact.

The most direct method for synthesizing this compound involves the reaction of adipic acid with hydrazine (B178648) hydrate (B1144303). google.com In this one-step process, the two reactants are heated together, typically under reflux conditions. google.comgoogle.com The reaction proceeds through a hydrazinolysis mechanism where the hydrazine attacks the carbonyl groups of the adipic acid, leading to the formation of this compound and water.

However, this conventional one-step method is often plagued by low yields, typically not exceeding 65%. google.comgoogle.com A significant challenge is the equilibrium nature of the reaction; the water produced can hydrolyze the product back to the starting materials. To drive the reaction forward and improve yields, a key strategy is the continuous removal of water from the reaction system. google.comgoogle.com This is often achieved by distillation during the reaction. google.com

To circumvent the low yields of the one-step method, a two-step approach is commonly employed. google.comgoogle.com This process involves:

Esterification: Adipic acid is first reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like concentrated sulfuric acid, to form a dialkyl adipate (B1204190), typically dimethyl adipate. google.compatsnap.comatamankimya.com

Hydrazinolysis: The resulting diester then undergoes hydrazinolysis with hydrazine hydrate to produce this compound. google.compatsnap.comatamankimya.com

This two-step method generally results in higher yields compared to the direct one-step reaction. google.com However, it introduces additional steps and costs associated with the esterification process. google.com Furthermore, the use of strong acids like concentrated sulfuric acid as a catalyst can lead to corrosion issues and the generation of acidic wastewater, posing environmental concerns. google.com

Significant efforts have been dedicated to optimizing the reaction conditions for both one-step and two-step syntheses to maximize the yield and purity of this compound.

For the one-step synthesis , a crucial optimization is the use of an excess of hydrazine hydrate and the continuous removal of water from the reaction mixture. google.com This shifts the reaction equilibrium towards the product side. One patented method describes heating adipic acid and hydrazine hydrate to reflux and removing the generated water via a rectifying column, achieving yields over 90%. google.com

In the two-step synthesis , optimization focuses on both the esterification and hydrazinolysis stages. For the esterification of adipic acid with methanol, optimal conditions have been identified, including the catalyst amount (e.g., 5.5% by weight of adipic acid for KHSO4), the molar ratio of methanol to adipic acid (4.0), and the reaction time (1.0 h), leading to high purity (99.8%) and yield (77%) of dimethyl adipate. atamankimya.com For the subsequent hydrazinolysis, computer simulation using Aspen software has been employed to model the process, indicating that a 100% conversion rate of dimethyl adipate can be achieved. aidic.it The simulation also helps in designing efficient distillation processes to recycle unreacted methanol and separate the product. aidic.it

A continuous flow process has also been developed for the two-step synthesis, offering short residence times (13-25 minutes) and high yields (65-91%) for a variety of acid hydrazides. osti.gov This methodology demonstrates excellent scalability, with a 200-gram scale synthesis of azelaic dihydrazide achieving an 86% yield over a 9-hour continuous run. osti.gov

A key area of innovation in this compound synthesis is the development of more efficient and environmentally friendly catalysts.

In the one-step synthesis , the use of solid acid catalysts has shown significant promise. A patent describes the use of a recyclable HY-type solid acid molecular sieve catalyst, which allows for a simple, one-step process with yields exceeding 95%. google.com This approach avoids the need for an esterification step, reduces production costs, and eliminates the generation of acidic wastewater. google.com Another development is the use of a composite catalyst, such as ZnO/Al2O3, which also facilitates a one-step synthesis with high yields (>90%) and allows for catalyst recycling. google.com More recently, an efficient SO4²⁻–ZrO2–TiO2 solid super acid catalyst has been developed for the one-step synthesis of ADH, achieving a purity of 97.5% and a yield of 96.7%. researchgate.netresearchgate.net This catalyst demonstrated excellent stability, with the ADH yield remaining at 82% after five cycles. researchgate.net

The following table provides a comparative overview of different catalytic systems:

| Catalyst | Synthesis Route | Reported Yield | Recyclability | Key Advantages |

| HY-type solid acid molecular sieve | One-step | >95% google.com | Yes google.com | Eliminates esterification, reduces waste google.com |

| ZnO/Al2O3 composite catalyst | One-step | >90% google.com | Yes google.com | High yield, low environmental impact google.com |

| SO4²⁻–ZrO2–TiO2 solid super acid | One-step | 96.7% researchgate.netresearchgate.net | Yes (82% yield after 5 cycles) researchgate.net | High purity and yield, excellent stability researchgate.netresearchgate.net |

| Potassium hydrogen sulfate (B86663) (KHSO4) | Two-step (esterification) | 77% (of dimethyl adipate) atamankimya.com | Not specified | Milder than concentrated sulfuric acid |

| KHSO4 and Concentrated H2SO4 | Two-step | 98-99% (overall) patsnap.com | Yes patsnap.com | High conversion, catalyst is recyclable patsnap.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Novel Synthetic Pathways and Derivatization Strategies

Beyond the conventional routes, researchers are exploring novel synthetic pathways to produce this compound and its derivatives, often with a focus on green chemistry principles.

One innovative approach utilizes adipamide (B165785), butanone azine, and water as raw materials. google.com In this one-step method, adipamide is reacted with butanone azine in the presence of water at elevated temperatures (110-130 °C). google.com The by-products, ammonia (B1221849) and butanone, can be recovered and recycled to synthesize butanone azine, making the process more economical and environmentally friendly. google.com This method reports high yields (over 90% with respect to butanone azine) and produces a high-purity product with minimal waste. google.com

The reaction is as follows: Adipamide + Butanone Azine + Water → this compound + Ammonia + Butanone google.com

This pathway avoids the use of hydrazine hydrate directly, which is a hazardous substance.

Furthermore, this compound serves as a precursor for the synthesis of other derivatives. atamanchemicals.comatamanchemicals.com For instance, it is used in the preparation of derivatives of yeast mannans for potential applications in glycoconjugate vaccines. researchgate.net It is also a key component in creating covalent adaptable polymethacrylate (B1205211) networks through its reaction with ketone groups in polymer side chains. acs.org

Development of Environmentally Benign Synthetic Processes

The traditional synthesis of this compound (ADH) has faced scrutiny due to environmental concerns, including the use of corrosive catalysts, generation of significant wastewater, and relatively low yields. google.compatsnap.com Conventional one-step methods involving the direct reaction of adipic acid and hydrazine hydrate are simple but often result in yields not exceeding 65%. google.comgoogle.com Two-step methods, which proceed via esterification followed by hydrazinolysis, can produce high-salt-content organic wastewater and often use strong acids like sulfuric acid as catalysts. google.compatsnap.com In response, research has focused on developing greener, more efficient, and economically viable synthetic routes.

A notable advancement is an improved one-step method that utilizes a composite catalyst while continuously removing water from the reaction system via distillation. google.com This technique effectively pushes the reaction equilibrium towards the product, achieving yields of over 90% with respect to adipic acid. google.com The process is characterized by a short reaction time, low energy consumption, and the ability to recycle the catalyst, which minimizes waste and environmental pollution. google.com

Another innovative, environmentally friendly approach avoids the direct use of expensive and hazardous hydrazine hydrate. google.com This method employs adipamide, butanone azine, and water as raw materials. google.com During the reaction, by-products such as ammonia and butanone are reclaimed and can be recycled to synthesize butanone azine, significantly reducing production costs and waste discharge. google.com This process is simple, high-yielding, and offers easy post-processing of the final product. google.com

Computer simulation technology, such as Aspen software, has also been applied to optimize the synthesis process. aidic.it By simulating the two-stage method (esterification and hydrazide reaction) using methanol, researchers can model process conditions to enhance efficiency. aidic.it For example, simulations have shown that using two-step evaporation during distillation can lower the temperature and energy consumption required, and that raw materials like methanol and hydrazine hydrate can be effectively recycled. aidic.it

Table 1: Comparison of this compound Synthesis Methods

| Method | Reactants | Key Features | Reported Yield | Environmental Aspects | Reference(s) |

|---|---|---|---|---|---|

| Traditional One-Step | Adipic Acid, Hydrazine Hydrate | Simple, direct reaction. | < 65% | Lower yield, potential for unreacted starting materials. | google.com, google.com |

| Traditional Two-Step | Adipic Acid, Alcohol (e.g., Methanol), Hydrazine Hydrate | Esterification followed by hydrazinolysis. | Variable | Use of strong acid catalysts, high-salt wastewater generation. | google.com, patsnap.com |

| Improved One-Step | Adipic Acid, Hydrazine Hydrate | Uses a composite catalyst and continuous water removal. | > 90% | High yield, recyclable catalyst, low energy use, minimal waste. | google.com |

| Butanone Azine Method | Adipamide, Butanone Azine, Water | Avoids direct use of hydrazine hydrate. | High | No waste discharge, by-products are recycled. | google.com |

Synthesis of this compound-Grafted Polymers

This compound is widely used to modify and cross-link polymers, imparting new functionalities and properties. The process of "grafting" involves covalently attaching ADH molecules to a polymer backbone. This technique is central to creating advanced biomaterials, coatings, and adhesives. sigmaaldrich.comgantrade.comscielo.br

Grafting onto Polysaccharides: Natural polymers are common substrates for ADH grafting.

Hyaluronic Acid (HA): ADH is grafted onto HA to create a derivative known as HA-ADH. sigmaaldrich.com This is often achieved using carbodiimide (B86325) chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) protocol, in an aqueous environment at room temperature. researchgate.net The resulting HA-ADH is a key component in forming biocompatible and injectable hydrogels for applications like tissue engineering, 3D bioprinting, and drug delivery. sigmaaldrich.com

Starch: A cross-linkable potato starch-based graft copolymer emulsion has been prepared using monomers like butyl acrylate, methyl methacrylate, and the functional monomer diacetone acrylamide (B121943) (DAAM). scielo.br The keto-carbonyl groups introduced by DAAM react with ADH at ambient temperature, forming a cross-linked copolymer film suitable for humidity-controlling coatings. scielo.br

Lignocellulosic Materials: In an eco-friendly approach, waste materials like coco peat powder have been pretreated, or "decorated," with ADH. rsc.org This process introduces reactive amine groups onto the otherwise inert surface, which can then be further modified by grafting polymers like poly(acrylic acid) to create novel superabsorbent composites for agricultural use. rsc.orgresearchgate.net

Grafting onto Synthetic Polymers:

Acrylic Polymers: ADH can be grafted onto acrylic polymers that contain reactive functional groups. google.com For instance, hydrazine groups can react directly with acid groups on an acrylic polymer to form a hydrazide-functional polymer, which can then be used in cross-linkable coating and adhesive formulations. google.com

Table 2: Examples of this compound-Grafted Polymers

| Polymer Substrate | Grafting/Reaction Method | Resulting Material | Application | Reference(s) |

|---|---|---|---|---|

| Hyaluronic Acid (HA) | EDC/NHS coupling | HA-adipic dihydrazide (HA-ADH) | Hydrogels for tissue engineering, drug delivery, bio-inks. | sigmaaldrich.com, researchgate.net |

| Potato Starch | Copolymerization with DAAM, followed by reaction with ADH | Cross-linked starch copolymer | Humidity-controlling coatings. | scielo.br |

| Coco Peat Powder | Decoration with ADH, followed by grafting of poly(acrylic acid) | Superabsorbent composite | Controlled release of soil nutrients. | rsc.org |

| Acrylic Polymers | Direct reaction with acid groups on the polymer | Hydrazide-functional acrylic polymer | Cross-linkable coatings and adhesives. | google.com |

Functionalization Techniques for Tailored this compound Derivatives

Beyond its direct use as a cross-linker, this compound can be chemically modified to create tailored derivatives with specific functionalities. This functionalization typically targets the highly reactive hydrazide groups (-NH-NH₂). kimachemical.com

A primary functionalization technique involves the reaction of ADH with carbonyl compounds, such as ketones or aldehydes, to form hydrazones. kimachemical.comgoogle.com This reaction is used to create "blocked" or "latent" cross-linking agents. By reacting the hydrazide groups with a blocking agent, their reactivity is temporarily masked.

For example, this compound can be reacted with a ketone like 2-propanone (acetone) to form adipic acid di(2-propylidene hydrazide), a di-hydrazone derivative. google.com This "blocked" cross-linker is more stable in an aqueous formulation with a carbonyl-functional polymer, preventing premature cross-linking and gelling during storage, for instance, in a can of latex paint. google.com The cross-linking reaction is initiated later, often during the film-forming or curing process when the blocking agent evaporates with water. This allows for better control over the curing process and ensures the final coating has the desired mechanical and physical properties. google.com This technique allows for the creation of stable, one-component coating systems that cure at ambient temperatures. scielo.brgoogle.com

This method of creating hydrazone derivatives represents a key strategy for tailoring ADH to meet the specific demands of advanced material formulations, particularly in the coatings industry. google.com

Elucidation of Adipic Dihydrazide Reaction Mechanisms

Mechanistic Insights into Cross-linking Reactions

Adipic dihydrazide (ADH) is a symmetrical, difunctional molecule utilized extensively as a cross-linking agent in various polymer systems. Its reactivity stems from the two terminal hydrazide groups (-CONHNH2), which can participate in several chemical reactions to form stable covalent bonds, thereby creating a three-dimensional polymer network.

A prominent application of this compound is in the ambient temperature cross-linking of acrylic emulsion polymers, a technology known as "keto-hydrazide crosslinking". gantrade.com This process involves the reaction between the hydrazide moiety of ADH and a ketone group present on a polymer backbone. gantrade.com Monomers such as Diacetone Acrylamide (B121943) (DAAM) and Acetoacetoxyethyl Methacrylate (AAEM) are incorporated into acrylic copolymers to introduce these necessary ketone functionalities. gantrade.comatamanchemicals.comatamanchemicals.com

The cross-linking reaction occurs post-film formation. gantrade.comgantrade.com In the wet emulsion state, typically maintained at a pH of 8 or higher, the reaction between the ketone and hydrazide is minimal, ensuring good "in-can" stability. gantrade.com The ADH is primarily partitioned in the aqueous phase, separate from the DAAM or AAEM moieties within the polymer particles. gantrade.comresearchgate.net As the water evaporates during the drying process, the pH of the system decreases, often due to the volatilization of ammonia (B1221849) or other amines used for neutralization. gantrade.comresearchgate.net This drop in pH catalyzes the reaction between the ketone and hydrazide groups, leading to the formation of a ketimine (a type of hydrazone) bond and the release of a water molecule. gantrade.com This post-coalescence cross-linking is crucial for developing a robust polymer network, which enhances properties like mechanical strength, durability, and resistance to abrasion, moisture, and stains. gantrade.comgantrade.com

This compound readily reacts with both aldehydes and ketones to form acylhydrazone bonds. acs.orgacs.org This reaction is a condensation reaction where the nucleophilic nitrogen atom of the hydrazide group attacks the electrophilic carbon atom of the carbonyl group (aldehyde or ketone). nih.gov The result is the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone, and the elimination of a water molecule. nih.govgoogle.com

This acylhydrazone formation is a versatile and widely used reaction. acs.orgacs.org For instance, it is employed to create dynamic covalent networks, where the acylhydrazone bond can be reversibly cleaved under specific conditions, such as in an acidic environment. acs.orgacs.org This reversibility allows for the potential recyclability of the cross-linked materials. acs.org The reaction is also utilized in biomedical applications, such as linking glycoproteins for assays or creating hydrogels for drug delivery. google.comthermofisher.comatamankimya.com The stability of the resulting hydrazone bond is significantly greater than that of a Schiff base formed with a simple amine. thermofisher.com

The key to ADH's cross-linking ability lies in its two hydrazide functional groups (-CONHNH2). kimachemical.com Each hydrazide group contains a terminal primary amine (-NH2) that is highly nucleophilic, making it reactive towards electrophilic centers like carbonyl carbons in aldehydes and ketones. gantrade.comthermofisher.com

The presence of two such groups on a single ADH molecule allows it to act as a homobifunctional cross-linker, meaning it can connect two separate polymer chains or different points on the same chain, provided they have the appropriate reactive sites (e.g., ketone or aldehyde groups). atamanchemicals.comatamankimya.com One ADH molecule can react with two ketone groups, effectively creating a bridge or "cross-link" between them. acs.orgacs.org This formation of a three-dimensional network is fundamental to improving the mechanical and thermal properties of the polymer. acs.orgkimachemical.com

The hydrazide group's reaction with a carbonyl forms a stable hydrazone bond. google.comatamankimya.com This covalent linkage is central to the cross-linking mechanism that imparts enhanced durability and resistance to the final material. gantrade.comatamankimya.com

The efficiency of cross-linking reactions involving this compound is significantly influenced by both pH and temperature.

pH: The keto-hydrazide cross-linking reaction is acid-catalyzed. gantrade.com In acrylic emulsions using DAAM/ADH chemistry, the cross-linking rate is very slow at a pH of 8 or above, which is desirable for storage stability. gantrade.com As the system dries and the pH drops (becomes more acidic), the reaction rate increases significantly. gantrade.comresearchgate.net This pH-dependent control ensures that cross-linking occurs at the desired stage of film formation. gantrade.com In other applications, such as the coupling of glycoproteins, the reaction is often carried out at a pH of around 5.0. atamanchemicals.comatamankimya.com This is because the low pKa of the hydrazide group allows the reaction to proceed efficiently at this pH while minimizing side reactions with primary amines on proteins. atamanchemicals.comatamankimya.com Hydrolysis of the resulting acylhydrazone bonds is also pH-dependent, with cleavage occurring under acidic conditions. acs.orgrsc.org

Temperature: While the DAAM/ADH system is designed for ambient temperature curing, temperature does play a role in reaction kinetics. gantrade.comgantrade.com For other systems, such as epoxy resins cured with ADH, elevated temperatures are often required. gantrade.com For instance, cure times of about one hour at 130 °C are typical for some ADH-epoxy formulations. atamanchemicals.com Higher temperatures generally accelerate the rate of cross-linking reactions. kimachemical.com However, for applications requiring a long pot life, the melt-out temperature of ADH (around 180 °C) can be a controlling factor, preventing premature curing at lower temperatures. gantrade.com Studies on other systems, like xanthan cross-linked with ADH, have also shown that temperature influences the conformation of the polymer chains, which in turn can affect the final properties of the cross-linked hydrogel. researchgate.net

Influence of pH and Temperature on ADH Cross-linking

| Factor | Condition | Effect on Cross-linking Reaction | System Example |

| pH | High (≥ 8) | Inhibits or significantly slows the reaction rate. gantrade.com | Acrylic Emulsions (DAAM/ADH) |

| Low (Acidic) | Catalyzes and accelerates the reaction. gantrade.comresearchgate.net | Acrylic Emulsions, Glycoprotein (B1211001) Conjugation atamanchemicals.comgantrade.com | |

| Temperature | Ambient | Effective for certain systems, promoting energy efficiency. gantrade.comgantrade.com | Acrylic Emulsions (DAAM/ADH) |

| Elevated (e.g., 130°C) | Required to achieve cure in a reasonable timeframe for some systems. gantrade.comatamanchemicals.com | Epoxy Resins |

Role of Hydrazide Functional Groups in Covalent Bond Formation

Interactions with Formaldehyde (B43269) and Other Volatile Organic Compounds

This compound is an effective scavenger for formaldehyde, a volatile organic compound (VOC) known for its adverse health effects. gantrade.comgoogle.comlookchem.com The scavenging mechanism relies on a chemical reaction between the hydrazide groups of ADH and formaldehyde molecules. nih.govgoogle.com

The process involves a nucleophilic attack by the amine groups of the hydrazide on the carbonyl carbon of formaldehyde. nih.gov This reaction results in the formation of a stable, non-volatile imino-based functional group (a hydrazone). nih.gov By converting the volatile formaldehyde into a stable, immobilized compound, ADH effectively reduces its concentration in the air. nih.govlookchem.com The primary amines on the hydrazide are the first to react, followed by the secondary amines. nih.gov This chemical sequestration is a key strategy for improving indoor air quality by reducing formaldehyde emissions from sources like building materials and adhesives. google.comresearchgate.net The efficiency of this process can lead to a more thermally stable final product, as the captured formaldehyde is chemically bound within the polymer matrix. nih.gov

Formation of Hydrazone in Textile Applications

This compound (ADH) is utilized in the textile industry as a cross-linking agent and formaldehyde scavenger. atamanchemicals.com The core of its function lies in the reaction between its hydrazide groups (-NHNH₂) and aldehydes, such as formaldehyde, which is commonly present in textile finishing agents. atamanchemicals.comrsc.org This reaction results in the formation of stable hydrazone linkages. atamanchemicals.com

The reaction mechanism involves the nucleophilic attack of the terminal amino group of the dihydrazide on the carbonyl carbon of the aldehyde. kimachemical.com Specifically, the active –NHNH₂ group of ADH readily reacts with formaldehyde to form a Schiff base through a dehydration reaction. rsc.org This process is reversible; under moist conditions, the formed hydrazone can hydrolyze and release formaldehyde. rsc.org Consequently, the adsorption and desorption of formaldehyde by textiles containing ADH are considered dynamic equilibrium processes. rsc.org Residual ADH left in textiles from manufacturing processes can, therefore, react with formaldehyde from the environment to form hydrazone, which may later decompose and release the formaldehyde. researchgate.netrsc.org This reactivity makes ADH effective in enhancing properties like wrinkle resistance and durability in fabrics. atamanchemicals.comkimachemical.com

Kinetic Studies of Formaldehyde Degradation

This compound is recognized for its role as a formaldehyde scavenger, a property that has been the subject of kinetic analysis. nih.govncsu.edu Studies have been conducted to quantify the rate at which ADH degrades formaldehyde. In one study involving an adipicdihydrazide (ADH)/polyacrylate hybrid film containing 5 wt% ADH, the rate of formaldehyde degradation was determined to be 1.034 × 10² mol/(h·m³). nih.govresearchgate.net

The research established a clear stoichiometric relationship for the reaction. The consumption rate of ADH during the degradation process was measured at 2.765 × 10⁻⁶ mol/h. nih.gov The underlying reaction mechanism indicates that one mole of this compound consumes four moles of formaldehyde. nih.gov This efficiency underscores its application in reducing free formaldehyde content in materials like urea-formaldehyde (UF) resins. ncsu.edu The addition of ADH to UF resins has been shown to lower the free formaldehyde content significantly. For instance, adding ADH at a mass ratio of 1% or 6% (relative to urea) reduced the free formaldehyde content by 18.1% compared to an unmodified resin. ncsu.edu

Electrochemical Reaction Mechanisms of this compound Derivatives

The electrochemical behavior of arylidene adipic acid dihydrazide derivatives has been investigated to understand the electron transfer processes and reaction kinetics at an electrode surface. jocpr.com These studies typically employ techniques such as DC-polarography, cyclic voltammetry, and chronocoulometry in buffered solutions across a wide pH range. jocpr.comjocpr.com

Electron Transfer Processes in Arylidene Adipic Acid Dihydrazide Derivatives

Investigations into arylidene adipic acid dihydrazide derivatives reveal that their electrochemical reduction is an irreversible process. jocpr.comresearchgate.net The half-wave potential (E₁/₂) of the polarographic wave shifts to more negative values as the pH of the solution increases. researchgate.net This behavior indicates that hydrogen ions are consumed during the reduction, and the proton uptake precedes the electron transfer step. researchgate.net

The nature of substituents on the aryl ring influences the electron transfer process. Electron-donating groups, such as p-OH, p-OCH₃, and p-CH₃, cause a negative shift in the half-wave potential. jocpr.com Conversely, electron-withdrawing substituents like p-Cl, p-Br, and p-NO₂ lead to a positive shift in the potential. jocpr.com Chronocoulometry studies have also indicated that these derivative compounds are not adsorbed on the electrode surface during the electrochemical process. jocpr.comjocpr.com

Polarographic and Cyclic Voltammetric Studies

Electrochemical analyses of arylidene adipic acid dihydrazide derivatives using DC-polarography have shown that most of these compounds exhibit a single, diffusion-controlled reduction wave across a pH range of 2.0 to 11.0. jocpr.comjocpr.com A notable exception is the p-NO₂ derivative, which displays two irreversible reduction waves. jocpr.com A key finding is that the diffusion current of these reduction waves in acidic solutions is nearly double that observed in alkaline solutions, suggesting a different number of electrons are involved in the reaction at different pH levels. jocpr.comjocpr.com

Cyclic voltammetry studies corroborate these findings, showing one or two irreversible cathodic peaks depending on the pH of the solution and the specific substituent on the derivative. jocpr.comjocpr.com No corresponding peaks are observed in the reverse (anodic) scan, confirming the irreversible nature of the electrode reaction. jocpr.com

Below is a table summarizing typical electrochemical data obtained from the DC-polarographic reduction of these derivatives.

Data synthesized from research findings on arylidene adipic acid dihydrazide derivatives. researchgate.net

Determination of Kinetic Parameters and Electrode Reaction Pathways

Kinetic parameters for the electrode reactions of arylidene adipic acid dihydrazide derivatives have been determined from electrochemical data. jocpr.comresearchgate.net The transfer coefficient (α), obtained from the slopes of logarithmic analysis plots, was found to be less than 0.7. researchgate.net This value confirms the irreversible nature of the reduction process. researchgate.net

Based on the number of electrons (nₐ) and protons (p) involved, a general electrode reaction pathway has been proposed. jocpr.comresearchgate.net

In acidic solutions: The rate-determining step is pH-dependent and involves the transfer of two electrons and one proton. researchgate.net

In neutral and alkaline solutions: The rate-determining step involves one electron and one proton. researchgate.net

Advanced Applications of Adipic Dihydrazide in Polymer Science and Engineering

Polymerization and Cross-linking Agent in Advanced Materials

ADH's primary role in polymer science is as a crosslinking agent, where it forms strong covalent bonds to create robust polymer networks. atamankimya.com This function is critical in the formulation of advanced materials requiring superior durability, stability, and specific performance characteristics. adakem.comatamanchemicals.com

Adipic dihydrazide functions as a hardener for epoxy resins and a chain extender for polyurethanes. gantrade.comatamanchemicals.comadakem.com The crosslinking mechanisms are distinct for each polymer system, capitalizing on the high reactivity of ADH's hydrazide groups.

In Epoxy Resins: ADH acts as a tetra-functional hardener. Each of the two primary amine groups on the ADH molecule has a functionality of two, allowing one molecule of ADH to react with four epoxy groups. gantrade.comatamanchemicals.com The crosslinking process involves a nucleophilic addition reaction where the nitrogen atoms of the hydrazide groups attack the carbon atoms of the epoxy rings, leading to ring-opening and the formation of a stable, three-dimensional network. guidechem.com The active hydrogen equivalent weight of ADH in these systems is 43.5. gantrade.comatamanchemicals.com The reaction rate is significantly influenced by temperature, typically requiring elevated temperatures to overcome the activation energy, which is linked to ADH's melting point. gantrade.comatamanchemicals.com

In Polyurethanes: ADH serves as a chain extender, particularly in aqueous polyurethane dispersions (PUDs). gantrade.comatamanchemicals.com When added to a PUD, ADH remains in the water phase. atamanchemicals.com During the film-forming process, as water evaporates, the hydrazide groups react with isocyanate groups present in the polyurethane prepolymer. This reaction forms urea (B33335) linkages, effectively crosslinking the polymer chains and resulting in a polyurea coating. atamanchemicals.comatamanchemicals.comgoogle.com This post-coalescence crosslinking is advantageous for achieving superior film properties. atamanchemicals.com A specific mechanism involves the reaction of active hydrogens on the dihydrazide with the epoxy group of an additive like glycidol (B123203) to form a diol, which can then further react with available isocyanate groups to create a crosslinked network. google.com

The incorporation of this compound as a crosslinking agent significantly improves the physical and thermal properties of various polymers. guidechem.com Materials cured with ADH exhibit enhanced performance characteristics that are critical for high-performance applications. atamanchemicals.comatamanchemicals.comkimachemical.com

The crosslinking action of ADH imparts a range of benefits:

Mechanical Strength: Polymers crosslinked with ADH show notable improvements in hardness, toughness, flexibility, and abrasion resistance. atamanchemicals.comgantrade.comatamanchemicals.com

Thermal Stability: ADH enhances the thermal stability of polymers, making them suitable for applications involving exposure to elevated temperatures. atamanchemicals.comatamanchemicals.comguidechem.comkimachemical.com

Weathering Resistance: Coatings formulated with ADH display excellent color stability and resistance to weathering, a clear advantage over systems cured with standard amine curatives. atamanchemicals.comatamanchemicals.comatamanchemicals.com

The table below summarizes the property enhancements observed in polymers crosslinked with this compound.

| Property Enhanced | Polymer System(s) | Benefit | Source(s) |

| Hardness & Toughness | Polyurethanes, Epoxies, Acrylics | Increased resistance to deformation and fracture | atamanchemicals.comgantrade.comatamanchemicals.comadakem.com |

| Adhesion | Polyurethanes, Epoxies, Acrylics | Improved bonding to substrates | atamanchemicals.comatamanchemicals.comadakem.com |

| Flexibility | Epoxies, Polyurethanes | Ability to bend without breaking | atamanchemicals.comatamanchemicals.com |

| Thermal Stability | Epoxies, Polyurethanes | Resistance to degradation at high temperatures | atamanchemicals.comatamanchemicals.comguidechem.comkimachemical.com |

| Water Resistance | Water-based coatings | Prevents damage from moisture | atamanchemicals.comatamanchemicals.com |

| Weather & Color Stability | Polyurethane Coatings | Long-term performance in outdoor applications | atamanchemicals.comatamanchemicals.comatamanchemicals.com |

This compound is a key component in the formulation of high-performance, environmentally friendly water-based coatings and emulsions. atamanchemicals.comatamanchemicals.comatamankimya.com It functions as an efficient crosslinker at ambient temperatures for acrylic emulsions that incorporate ketone or aldehyde functional groups, such as those derived from diacetone acrylamide (B121943) (DAAM). atamanchemicals.comgantrade.com

The crosslinking chemistry in these systems is highly effective. The hydrazide groups of ADH react with the carbonyl groups of DAAM in a condensation reaction that forms a stable hydrazone linkage. atamanchemicals.comgoogle.com A significant advantage of this reaction is that the only byproduct is water, making it an environmentally friendly choice compared to chemistries that release formaldehyde (B43269), like melamine (B1676169) resins. atamanchemicals.com

This crosslinking occurs during the final stage of film formation (coalescence), which is crucial for developing optimal coating properties. atamanchemicals.com This process ensures the formation of a uniform and robust film with enhanced:

Water and stain resistance atamanchemicals.comatamanchemicals.com

Scrub resistance and durability atamanchemicals.com

Adhesion and mechanical strength atamanchemicals.comatamanchemicals.com

Due to these benefits, ADH is widely used in demanding applications such as high-performance architectural coatings. gantrade.comatamanchemicals.comatamankimya.comatamanchemicals.com

This compound is highly valued as a latent curing agent, particularly in one-component (1K) epoxy systems used for adhesives and sealing materials. adakem.comatamankimya.comatamanchemicals.com Latency refers to the ability of the curing agent to remain largely unreactive at room temperature but to initiate a rapid cure at a specific elevated temperature. researchgate.net

The latency of ADH is governed by its melting point (approximately 180°C). gantrade.comatamanchemicals.com Below this temperature, ADH is a solid and has very low reactivity with the epoxy resin, which allows for an extended pot life and storage stability of up to six months at ambient temperatures. gantrade.comatamanchemicals.com Once the temperature is raised (e.g., to 130°C for about one hour), the ADH melts and reacts with the epoxy groups to cure the resin. gantrade.comatamanchemicals.com

This property is especially useful for producing "B-stageable" epoxy resins, which can be partially cured to a solid, non-tacky state and then fully cured at a later time by applying heat. atamanchemicals.comatamanchemicals.com This two-stage curing process is highly advantageous in the manufacturing of composites and electronic components, such as in adhesive sealing materials for LCD panels. researchgate.net Compared to other latent hardeners like dicyandiamide, dihydrazides like ADH can cure at lower temperatures. researchgate.net

Application in Water-Based Emulsions and Coatings

Development of Hydrogels and Smart Polymeric Networks

Beyond industrial coatings and resins, this compound plays a critical role in the biomedical field, particularly in the development of hydrogels. These water-swollen polymer networks are used in applications like drug delivery and tissue engineering.

Hydrogels can be synthesized by crosslinking natural or synthetic polymers with ADH. A common strategy involves using polysaccharides like hyaluronic acid, dextran (B179266), or inulin. mdpi.comuc.ptnih.gov

The synthesis process typically involves two main steps:

Polymer Functionalization: The polysaccharide is first oxidized, often using sodium periodate (B1199274) (NaIO₄), to convert its vicinal diol groups into reactive aldehyde groups. mdpi.comuc.ptnih.gov

Crosslinking: The aldehyde-functionalized polymer is then mixed with an aqueous solution of ADH. The hydrazide groups of ADH react with the aldehyde groups on the polymer to form stable, covalent hydrazone bonds. mdpi.comuc.pt This reaction proceeds efficiently under physiological conditions (neutral pH, body temperature) without the need for catalysts or initiators, which is a major advantage for biomedical applications. mdpi.comuc.ptnih.gov

This method allows for the creation of injectable hydrogels that can be administered as a liquid and subsequently form a gel in situ within minutes. uc.ptnih.gov

The resulting hydrogels are characterized using various analytical techniques to confirm their structure and properties, as detailed in the table below.

| Characterization Technique | Purpose | Findings | Source(s) |

| Fourier Transform Infrared Spectroscopy (FTIR) | To confirm the formation of hydrazone crosslinks. | Appearance of new spectral bands confirming the chemical reaction between ADH and the aldehyde-functionalized polymer. | mdpi.comnih.gov |

| Rheology / Mechanical Testing | To measure viscoelastic properties like elastic modulus and viscosity. | Hydrogels exhibit pliable, gel-like mechanical properties. An elastic modulus of ~500 Pa has been measured for hyaluronic acid-based gels, similar to soft tissues. | uc.ptnih.govnih.gov |

| Swelling and Degradation Studies | To assess behavior in physiological environments. | Hydrogels show controlled swelling and are biodegradable. One study showed a hydrogel retained its structure for over 5 weeks with 40% degradation. | mdpi.comuc.ptnih.gov |

| Scanning Electron Microscopy (SEM) | To visualize the internal porous structure. | Reveals a macroporous internal structure, which is important for cell infiltration and nutrient transport in tissue engineering applications. | uc.pt |

| Thermal Analysis (DSC/TGA) | To evaluate thermal stability. | Provides information on the thermal properties of the crosslinked hydrogel network. | mdpi.com |

Hyaluronic Acid Dihydrazide for Biomedical Scaffolds and Hydrogels

This compound (ADH) is a crucial crosslinking agent used to modify hyaluronic acid (HA), a naturally occurring polysaccharide vital to the extracellular matrix (ECM), for biomedical applications. sigmaaldrich.comnih.gov The modification involves reacting the carboxylic acid groups of HA with the hydrazide groups of ADH, creating a functionalized polymer known as HA-ADH. sigmaaldrich.comnih.gov This HA-ADH derivative can then be crosslinked with aldehyde-modified polymers, including oxidized HA, to form stable hydrogels through the formation of pH-sensitive and reversible acylhydrazone bonds. mdpi.comrsc.org

These hydrogels are highly valued in tissue engineering for creating scaffolds that mimic the native cellular environment. mdpi.com By controlling factors such as the molecular weight of the initial HA, the concentration of HA-ADH, and the degree of oxidation of the aldehyde-containing component, the physicochemical properties of the resulting hydrogel can be precisely tuned. biorxiv.org This tunability allows for the optimization of gelation time, mechanical stiffness, and degradation rate to suit specific applications, such as bone or cartilage regeneration. sigmaaldrich.combiorxiv.org

Research has demonstrated that hydrogels formed from oxidized HA and ADH (oxi-HA/ADH) are biocompatible and support cell growth and proliferation. mdpi.comscispace.com For instance, studies using 3T3-L1 preadipocytes showed that the hydrogel supports their growth and differentiation. scispace.com The mechanical properties of these hydrogels can be engineered to match those of native tissues. Oxi-HA/ADH hydrogels exhibit thermosensitivity, injectability, and the ability to gel in situ, making them advantageous for minimally invasive procedures. mdpi.comresearchgate.netresearchgate.net The porous structure of these scaffolds is essential for cell nutrition, migration, and proliferation. mdpi.com

The stability of these crosslinked networks is a significant advantage; some formulations maintain their structure for over a month under physiological conditions. mdpi.comresearchgate.net This stability, combined with their biocompatibility and tunable properties, establishes HA-ADH based hydrogels as a versatile platform for developing advanced biomedical scaffolds. sigmaaldrich.comnih.gov

Table 1: Properties of Optimized Hyaluronic Acid (HA) Hydrazone-Crosslinked Hydrogel

| Property | Value | Source |

|---|---|---|

| HA Molecular Weight | 100 kDa | biorxiv.org |

| HA-ADH Concentration | 3.0% w/v | biorxiv.org |

| HA-Ox Concentration | 2.33% w/v | biorxiv.org |

| Gelation Time | 3.7 minutes | biorxiv.org |

| Compressive Modulus | 62.1 Pa | biorxiv.org |

Polysaccharide-Based Hydrogels (e.g., Oxidized Dextran, Alginate) Crosslinked with this compound

This compound is widely used to crosslink various oxidized polysaccharides beyond hyaluronic acid, notably dextran and alginate, to form hydrogels suitable for biomedical use. uminho.ptnih.gov The crosslinking mechanism involves the reaction between the hydrazide groups of ADH and the aldehyde groups introduced onto the polysaccharide backbone through periodate oxidation. uc.ptresearchgate.net This reaction forms dynamic and hydrolyzable hydrazone bonds, resulting in the formation of a three-dimensional hydrogel network. uc.ptipg.pt

Oxidized Dextran (dexOx) Hydrogels: Hydrogels formed from dexOx and ADH are particularly attractive because they can be formulated to be injectable and degradable without the need for potentially harmful chemical initiators. uc.ptnih.gov The gelation is rapid, often occurring within minutes at room temperature. uc.pt The properties of these hydrogels, such as gelation rate, mechanical strength, swelling behavior, and dissolution profile, can be finely controlled by adjusting the degree of dextran oxidation (DO) and the concentration of both dexOx and ADH. researchgate.netipg.pt For example, increasing the DO allows for a higher degree of crosslinking with ADH, resulting in hydrogels that degrade more slowly. ipg.pt These hydrogels have been shown to be macroporous and non-cytotoxic, promoting cell adhesion and proliferation, which makes them promising for ocular drug delivery and other tissue engineering applications. uc.ptipg.ptnih.gov

Oxidized Alginate Hydrogels: Alginate, another biocompatible polysaccharide, can be partially oxidized to introduce aldehyde groups, making it reactive toward ADH. nih.govkpi.ua Crosslinking oxidized alginate with ADH creates degradable hydrogels whose mechanical properties and degradation rates can be controlled. nih.gov This covalent crosslinking is an alternative to the more common ionic crosslinking of alginate with divalent cations like calcium. kpi.ua Interestingly, a dual crosslinking approach, combining both ionic and covalent (with ADH) methods, can be used to create hydrogels with enhanced stability and prolonged drug release profiles. nih.gov These alginate-based hydrogels have been explored for the localized delivery of therapeutic agents and as scaffolds for tissue engineering. nih.govfrontiersin.org Researchers have also developed hydrogels by combining oxidized alginate with other polymers like k-carrageenan and crosslinking with ADH to create semi-interpenetrated networks with tailored properties. researchgate.netkab.ac.ug

Table 2: Research Findings on Polysaccharide Hydrogels Crosslinked with ADH

| Polysaccharide | Key Findings | Application Focus | Source |

|---|---|---|---|

| Oxidized Dextran | Gelation within 2-4 min; mechanical properties (7–32 kPa) and degradation (9–23 days) are tunable by DO and ADH concentration. | Injectable drug/cell delivery, Ocular delivery | uc.ptipg.pt |

| Oxidized Alginate | Covalent crosslinking creates degradable gels; dual ionic/covalent crosslinking prolongs drug release. | Controlled drug delivery, Tissue engineering | nih.gov |

| Gelatin/Oxidized Alginate | Forms an injectable tissue adhesive with high adhesion strength, good injectability, and excellent biocompatibility. | Soft-tissue adhesive | frontiersin.org |

Injectable Hydrogels for Tissue Engineering Applications

The use of this compound as a crosslinker is central to the development of injectable hydrogels for tissue engineering. rsc.org These materials are administered in a minimally invasive manner as a liquid precursor solution, which then undergoes in situ gelation at the target site within the body. acs.orgnih.gov This approach avoids the need for complex surgical procedures. The gelation process is typically based on the rapid and biocompatible reaction between a polymer functionalized with aldehyde or ketone groups and a hydrazide-functionalized polymer, such as those modified with ADH. mdpi.coma-z.lu

The formation of acylhydrazone bonds between the components is highly efficient under physiological conditions, allowing for swift gelation. mdpi.commdpi.com The resulting hydrogels possess several desirable characteristics for tissue regeneration:

Biocompatibility: The components, including ADH, are generally well-tolerated, and the gelation reaction does not produce toxic byproducts. mdpi.comuc.pt

Tunable Properties: The mechanical strength, degradation rate, and gelation time can be precisely controlled by altering polymer concentrations, the degree of functionalization, and molecular weight. ipg.ptbohrium.com This allows the hydrogel to mimic the properties of the target tissue, from soft tissues to more robust cartilage. rsc.org

Cell and Drug Delivery: The in situ forming nature allows for the homogeneous encapsulation of cells or therapeutic molecules within the hydrogel matrix, protecting them during injection and facilitating their localized delivery. acs.orgnih.gov

Self-Healing: Due to the dynamic and reversible nature of the acylhydrazone bonds, many of these hydrogels exhibit self-healing properties, which is advantageous for maintaining structural integrity after injection. acs.orgmdpi.coma-z.lu

Examples include hydrogels made from oxidized hyaluronic acid, dextran, alginate, and gelatin crosslinked with ADH. researchgate.netuc.ptfrontiersin.orgacs.org These systems have been successfully used to encapsulate chondrocytes for cartilage repair and to deliver growth factors, demonstrating their broad potential as advanced scaffolds in regenerative medicine. rsc.orgacs.org

Recyclable and Reusable Biobased Thermoset Polymers

This compound plays a pivotal role in the development of sustainable thermoset polymers derived from renewable resources. By leveraging dynamic covalent chemistry, ADH can be used as a crosslinker to create robust polymer networks that are also designed for circularity. These materials can be deconstructed back into their linear polymer components and subsequently re-crosslinked, enabling recycling and reuse, a significant advancement over traditional, permanently crosslinked thermosets. acs.orgnih.govresearchgate.net

Reversible Crosslinking via Acylhydrazone Bonds

The key to creating recyclable thermosets with this compound lies in the formation of dynamic covalent bonds, specifically acylhydrazone bonds. nih.govacs.org This type of bond is formed through the condensation reaction between a hydrazide group (-CONHNH₂) from ADH and a carbonyl group (an aldehyde or ketone) present on a polymer backbone. acs.orgacs.org

This reaction offers several advantages for sustainable polymer design:

Dynamic Nature: Acylhydrazone bonds are reversible. nih.gov They are stable under neutral conditions but can be cleaved under specific stimuli, most commonly acidic conditions. nih.govacs.org This allows for controlled disassembly of the polymer network.

Reversibility: The cleavage of the acylhydrazone bond is a hydrolysis reaction that regenerates the original hydrazide and carbonyl functional groups. nih.govacs.org This reversibility is the foundation for the material's recyclability.

Biobased Components: This crosslinking strategy is highly compatible with biobased polymers. Researchers have incorporated ketone functionalities into monomers derived from renewable resources like isosorbide (B1672297) (from glucose) and levulinic acid (from lignocellulose). acs.orgnih.gov These functionalized bio-monomers are then polymerized and subsequently crosslinked with ADH. nih.gov

The resulting crosslinked materials behave as thermosets, exhibiting enhanced thermal stability and higher glass transition temperatures compared to their linear precursors. nih.govnih.gov However, unlike conventional thermosets, their dynamic crosslinks provide a pathway for disassembly and reuse. acs.orgresearchgate.net

De-crosslinking and Re-crosslinking Strategies for Polymer Circularity

The circularity of thermosets crosslinked with this compound via acylhydrazone bonds is achieved through a controlled de-crosslinking and re-crosslinking process. acs.orgnih.gov This cycle demonstrates the potential to recycle and reuse these advanced materials, moving away from the linear "take-make-dispose" model of traditional thermosets.

De-crosslinking: The process of breaking the network structure is typically initiated by exposing the material to acidic conditions. nih.govacs.org The acylhydrazone bonds are susceptible to hydrolysis in the presence of an acid catalyst and water. acs.org This reaction cleaves the crosslinks, dissolving the network and releasing the original linear polymer chains, which can then be recovered from the solution. nih.govnih.gov The efficiency of this process is high, allowing for the retrieval of the prepolymer with its properties largely intact. acs.org

Re-crosslinking: Once the linear polymer is recovered, it can be re-formed into a thermoset material. nih.gov The re-crosslinking is achieved by mixing the recovered polymer with a dihydrazide crosslinker, such as fresh this compound, and removing the solvent. acs.orgnih.gov The reaction reforms the acylhydrazone bonds, re-establishing the covalent network. Studies have shown that the re-crosslinked material can recover its original mechanical and thermal properties, demonstrating true circularity. acs.orgnih.gov This ability to be deconstructed and subsequently re-crosslinked makes these materials "covalent adaptable networks," which are highly promising for sustainable applications where repair or recycling is desired. nih.gov

Design Principles for Sustainable Polymeric Materials

The development of recyclable and reusable thermosets using this compound is guided by several key design principles rooted in green chemistry and sustainable engineering.

Use of Renewable Feedstocks: The foundation of these sustainable polymers is the use of monomers derived from biomass. acs.orgacs.org Platform chemicals like isosorbide, obtained from starch, and levulinic acid, from lignocellulosic feedstock, provide rigid, biobased building blocks for the polymer backbone. acs.orgnih.gov Adipic acid itself can also be produced from renewable oils, making the entire system potentially biobased. researchgate.net

Incorporation of Dynamic Functionality: A crucial design step is the incorporation of functional groups that can participate in dynamic covalent chemistry. acs.org By integrating ketone or aldehyde functionalities into the biobased monomers before polymerization, the resulting linear polymer is primed for reversible crosslinking. acs.orgnih.gov

Dynamic Covalent Crosslinking: The use of crosslinkers that form reversible bonds is central to the design. This compound is an ideal choice as it reacts with the incorporated carbonyls to form acylhydrazone bonds. nih.govacs.org These bonds provide the stability of a thermoset under use conditions but can be cleaved on demand. nih.gov

Designing for Disassembly (DfD): The entire material system is designed with its end-of-life in mind. The choice of the acylhydrazone linkage is deliberate because its cleavage can be triggered by a mild and specific stimulus (e.g., acidity), which is unlikely to degrade the main polymer backbone. acs.orgnih.gov This ensures that the linear polymer can be recovered with high fidelity for subsequent reuse.

By adhering to these principles, it is possible to create high-performance, biobased thermoset materials that are not only sourced sustainably but are also part of a circular economy, addressing the critical challenge of plastic waste and persistence. acs.orgnih.govresearchgate.net

Adipic Dihydrazide in Biomedical Research and Pharmaceutical Innovation

Drug Delivery Systems and Controlled Release Mechanisms

ADH plays a pivotal role in engineering sophisticated drug delivery vehicles designed for controlled and sustained release. Its ability to cross-link polymers into hydrogel networks is central to these applications.

Adipic dihydrazide serves as an effective linker for creating three-dimensional hydrogel nanoparticle networks designed for controlled drug release. researchgate.netjocpr.com In this approach, pre-formed polymer nanoparticles, such as those made from poly(N-isopropylacrylamide-co-acrylic acid) (PNIPAM-co-AA), are chemically inter-connected. researchgate.net ADH, in conjunction with a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), cross-links the carboxyl groups on neighboring nanoparticles. researchgate.net This process forms a macroscopic gel network with entrapped drug molecules within the cavities of the nanoparticle structure. researchgate.net

The resulting hydrogel network has advantages over conventional bulk gels for delivering high molecular weight biomolecules. researchgate.net The release of the entrapped therapeutic agent is then governed by the degradation of the hydrazone linkages and diffusion through the network, allowing for tunable release profiles. researchgate.netgoogle.com This method is advantageous as it can be performed under mild conditions, such as at room temperature and neutral pH, which helps preserve the bioactivity of sensitive drug molecules. researchgate.net

Hyaluronic acid (HA), a naturally occurring biocompatible and biodegradable polysaccharide, can be formulated into microspheres for sustained drug delivery, with ADH acting as a crucial cross-linking agent. researchgate.netneliti.comnih.gov The preparation involves leveraging the carboxyl groups of HA's glucuronic acid residues. researchgate.netneliti.com These groups are first activated by a carbodiimide, enabling them to be efficiently coupled with the hydrazide groups of ADH. researchgate.netneliti.comjaptronline.com This reaction transforms the HA into a hydrogel. researchgate.netneliti.com

To create microspheres, a water-in-oil emulsion technique is often employed. The drug-loaded, ADH-modified hyaluronan is dispersed as droplets in an oil phase (like liquid paraffin) and then precipitated to form solid microspheres. researchgate.netneliti.comneliti.com These microspheres are capable of providing sustained drug release over extended periods. For instance, cephalexin-loaded HA microspheres cross-linked with ADH demonstrated the ability to release over 90% of the entrapped drug over a 12-hour period, highlighting their potential as effective carriers for sustained delivery. researchgate.netneliti.comjaptronline.com Research has also demonstrated that this method can generate robust microspheres that can sustain the release of encapsulated plasmid DNA for months, indicating its utility in gene delivery applications. nih.gov

The prodrug strategy involves chemically modifying a pharmacologically active agent to improve its physicochemical or pharmacokinetic properties. if-pan.krakow.plmdpi.com this compound is utilized as a linker or spacer in the design of polymer-drug conjugates, a type of prodrug system. google.comnih.govnih.gov In this approach, a drug is attached to a carrier, such as a biopolymer, via a labile bond that includes the ADH molecule. google.comnih.gov

For example, doxorubicin (B1662922) has been conjugated to chondroitin (B13769445) sulfate (B86663) modified with ADH. nih.gov Similarly, daunomycin has been incorporated into a poly(aldehyde guluronate) (PAG) polymer backbone using ADH as both a cross-linker and a tether for the drug. umich.edu The linkage formed is typically a hydrazone bond, which is designed to be relatively stable at physiological pH but hydrolyzes under the acidic conditions found in tumor microenvironments or within the endosomes of cancer cells. google.comnih.gov This pH-dependent release mechanism allows for targeted drug delivery, which can enhance the drug's bioavailability at the site of action while minimizing systemic toxicity. nih.govrsc.org The release of the drug can occur through the hydrolysis of the bond between the drug and the ADH linker or the bond between the ADH linker and the polymer carrier. google.com

The concentration of ADH used as a cross-linker has a direct and significant impact on both the drug entrapment efficiency and the subsequent release kinetics from hydrogel-based delivery systems. umich.edunih.govresearchgate.net The ADH concentration dictates the cross-linking density of the polymer matrix, which in turn controls the physical properties of the hydrogel, such as its swelling behavior and mesh size. nih.govresearchgate.net

Studies on oxidized alginate beads for the delivery of flurbiprofen (B1673479) found that as the concentration of ADH in the gelation medium increased from 2% to 6% w/v, the drug entrapment efficiency slightly decreased from 90% to 86%. nih.govresearchgate.net Conversely, the increased cross-linking density achieved with higher ADH concentrations significantly prolonged the drug release. nih.govresearchgate.net At lower ADH concentrations, the beads swelled more and released the drug faster, while higher concentrations reduced swelling and slowed the release, extending it for up to 8 hours. nih.govresearchgate.net

A similar trend was observed in poly(aldehyde guluronate) hydrogels loaded with daunomycin. umich.edu Increasing the ADH cross-linker concentration dramatically decreased the rate of drug release. Hydrogels cross-linked with 50 mM ADH released the entire drug load within two days. umich.edu When the ADH concentration was increased to 100 mM, the release period extended to two weeks, and at concentrations of 150 mM or higher, the release was sustained for over six weeks. umich.edu This demonstrates that the ADH concentration is a critical parameter for tuning the release profile, from rapid to very long-term sustained delivery. umich.edu

| Formulation | ADH Concentration | Drug Entrapment Efficiency | Drug Release Profile | Source(s) |

| Flurbiprofen in Oxidized Alginate Beads | 2% w/v | 90% | Faster release | nih.govresearchgate.net |

| 6% w/v | 86% | Slower release (prolonged up to 8 h) | nih.govresearchgate.net | |

| Daunomycin in PAG Hydrogels | 50 mM | Not specified | Complete release in 2 days | umich.edu |

| 100 mM | Not specified | Complete release in 2 weeks | umich.edu | |

| 150-250 mM | Not specified | Sustained release for >6 weeks | umich.edu | |

| Cephalexin in HA Microspheres | Optimized Ratio | 74.6% | >90% release in 12 hours | researchgate.netneliti.comjaptronline.com |

Development of Prodrugs and Enhanced Drug Bioavailability

Bioconjugation and Bio-material Functionalization

This compound is a cornerstone reagent for bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com Its homobifunctional nature makes it ideal for covalently coupling molecules in a specific and controlled manner. atamanchemicals.comscientificlabs.ie

A primary application of ADH in bioconjugation is the site-specific linking of glycoproteins, such as antibodies. scientificlabs.ieottokemi.comatamanchemicals.com This process takes advantage of the carbohydrate moieties present on these proteins. The procedure involves two main steps:

Periodate (B1199274) Oxidation: The glycoprotein (B1211001) is treated with a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This selectively oxidizes the vicinal diols on the sugar residues (e.g., sialic acid) of the glycoprotein's carbohydrate chains, cleaving the carbon-carbon bond and creating reactive aldehyde groups. atamanchemicals.comscientificlabs.ieresearchgate.net

Hydrazone Bond Formation: this compound is then introduced. One of the hydrazide groups on the ADH molecule reacts with an aldehyde group on the oxidized glycoprotein, forming a stable covalent hydrazone bond. atamanchemicals.comscientificlabs.ie

This reaction is highly specific to the generated aldehydes, ensuring that the linkage is site-specific to the carbohydrate portion of the glycoprotein. ottokemi.comatamanchemicals.com This is advantageous as it avoids modification of the protein's primary amine groups (e.g., lysine (B10760008) residues), which are often critical for the protein's structure and function, such as the antigen-binding site of an antibody. atamanchemicals.comscientificlabs.ie The reaction can be conveniently carried out at a pH of approximately 5.0, which is favorable for the hydrazone reaction while minimizing side reactions. atamanchemicals.comscientificlabs.ieatamanchemicals.com The second hydrazide group on the ADH linker remains available for conjugation to another molecule, a nanoparticle, or a functionalized surface. researchgate.net

Functionalization of Magnetic Nanoparticles for Biomedical Applications

This compound plays a crucial role in the surface modification of magnetic nanoparticles (MNPs), enhancing their utility for a range of biomedical applications, including targeted drug delivery and magnetic resonance imaging (MRI). nih.gov The functionalization of these nanoparticles is key to creating multifunctional systems with broad therapeutic and diagnostic capabilities. researchgate.net

One approach involves using ADH as a crosslinker to create stable hydrogel structures that can encapsulate superparamagnetic iron oxide nanoparticles (SPIONs). For instance, carboxyl groups of alginate can be chemically linked to ADH using carbodiimide chemistry to form hydrogels. nih.gov These hydrogels can be loaded with SPIONs for on-demand delivery of therapeutics. nih.gov The magnetic properties of the incorporated nanoparticles allow for their guidance and localization to specific tissues or organs using an external magnetic field, which can improve the target specificity and therapeutic efficacy of the delivered drugs. nih.gov

In another strategy, ADH is used to directly modify the surface of MNPs. For example, core-shell magnetic nanocomposites have been synthesized by first coating a magnetic core with polymethacrylic acid and then modifying the surface with this compound. acs.org This process results in nanoparticles with a high density of hydrazide groups on their surface, which can be used for the specific enrichment of biomolecules like N-glycopeptides from complex biological samples. acs.org The hydrophilic polymer surface also helps to minimize non-specific adsorption of other molecules. acs.org

The ability to control the release of drugs from these functionalized nanoparticles is another significant advantage. The application of a magnetic field can induce heating of the Fe3O4 MNPs, triggering the release of the therapeutic agent. mdpi.com The size and magnetic properties of the MNPs can be tailored to control their responsiveness to external magnetic fields, allowing for precise control over drug release profiles. mdpi.com

Conjugation to Polysaccharides via this compound Spacers

This compound is widely utilized as a bifunctional spacer molecule to conjugate polysaccharides to proteins and other molecules, a critical process in the development of conjugate vaccines and other biomaterials. rupress.orggoogle.com This method is valued for its efficiency and the stable linkages it creates. rupress.orggoogle.com

The process often involves activating the polysaccharide using agents like cyanogen (B1215507) bromide (CNBr) or 1-cyano-4-dimethylaminopyridinium (B1194302) tetrafluoroborate (B81430) (CDAP). researchgate.net The activated polysaccharide then reacts with this compound, which introduces a hydrazide group at one end, leaving the other end available for coupling to a carrier protein. google.comresearchgate.net This "spacer" physically separates the polysaccharide from the protein, which can be important for maintaining the immunogenicity of the polysaccharide. rupress.orgnih.gov

A notable application of this technique is in the production of conjugate vaccines, such as those for Haemophilus influenzae type b (Hib). rupress.orggoogle.com The first commercial Hib conjugate vaccine utilized ADH to link the polyribosylribitol phosphate (B84403) (PRP) polysaccharide to a diphtheria toxoid carrier protein. google.com This conjugation converts the polysaccharide into a thymic-dependent immunogen, eliciting a more robust immune response, especially in infants. rupress.org

However, the use of ADH as a spacer can sometimes lead to the generation of new epitopes at the junction between the spacer, polysaccharide, and protein. nih.gov In some cases, the immune response may be predominantly directed against this neoepitope rather than the native polysaccharide. nih.gov Despite this, these conjugates can still elicit a protective immune response against the target pathogen. nih.gov

Engineering Biocompatible Scaffolds for Cell Studies

This compound is a key component in the engineering of biocompatible scaffolds for cell culture and tissue engineering applications. These scaffolds provide a three-dimensional environment that mimics the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation. tandfonline.com

A common approach involves the use of ADH to crosslink oxidized polysaccharides, such as hyaluronic acid (HA) or alginate. ecmjournal.orgresearchgate.net The oxidation of these polysaccharides introduces aldehyde groups that can react with the hydrazide groups of ADH to form a hydrogel network. nih.govresearchgate.net The properties of these hydrogels, such as their degradation rate and mechanical stiffness, can be tuned by varying the concentration of ADH and the degree of polysaccharide oxidation. researchgate.nettandfonline.com

For example, injectable hydrogels formed from oxidized hyaluronic acid and this compound (oxi-HA/ADH) have been developed for various applications. ecmjournal.orgtandfonline.com These hydrogels can be delivered in a minimally invasive manner and gel in situ, filling irregular defects. ecmjournal.org They have been shown to be suitable for encapsulating cells, such as chondrocytes, for cartilage regeneration. researchgate.netnih.gov The modification of collagen/hyaluronic acid scaffolds with ADH has been found to increase their stability and improve biocompatibility, making them more favorable for chondrocyte growth. nih.gov

Furthermore, these ADH-crosslinked hydrogels can be fabricated into microcarriers for cell culture. researchgate.net Studies have shown that cells cultured on these microcarriers exhibit higher growth rates compared to when they are cultured within the bulk hydrogel. researchgate.net The development of 3D bioprinted scaffolds using ADH-modified bioinks is another promising area of research. For instance, biotinylated hyaluronic acid has been synthesized using an ADH linker, which can then be used to create printable bioinks for constructing cell-laden scaffolds for cartilage tissue engineering. nih.gov

Evaluation of Biocompatibility and Cytotoxicity

The assessment of biocompatibility and cytotoxicity is a critical step in the development of any new biomaterial for clinical applications. Materials based on this compound have undergone extensive evaluation to ensure their safety for use in the body.

In Vitro Cytotoxicity Assessments of this compound and its Derivatives

In vitro cytotoxicity studies are essential for the initial screening of biomaterials. Oxidized hyaluronic acid/adipic acid dihydrazide (oxi-HA/ADH) hydrogels have been a primary focus of these assessments.